molecular formula C23H24O6 B11425335 methyl (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11425335
M. Wt: 396.4 g/mol
InChI Key: SUWASMQOYUCUJT-BKUYFWCQSA-N
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Description

METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE: is a complex organic compound with a unique structure that includes a benzofuran ring, a butoxy group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the butoxy and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The butoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE include other benzofuran derivatives with varying substituents. These compounds may share some chemical properties but differ in their specific applications and effects.

Uniqueness

What sets METHYL (2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

methyl (2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C23H24O6/c1-4-6-11-28-19-9-7-15(12-20(19)27-5-2)13-21-22(24)17-14-16(23(25)26-3)8-10-18(17)29-21/h7-10,12-14H,4-6,11H2,1-3H3/b21-13-

InChI Key

SUWASMQOYUCUJT-BKUYFWCQSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC

Origin of Product

United States

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